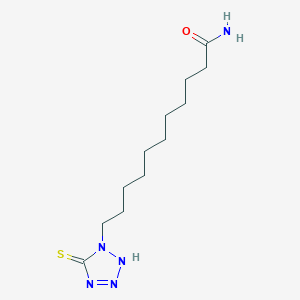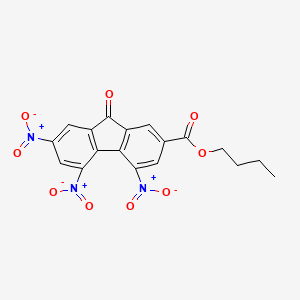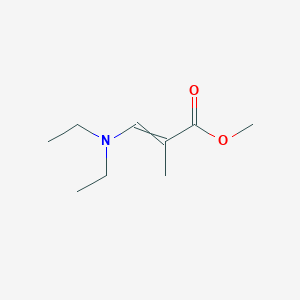![molecular formula C18H14O2S B14583359 Methyl 5-[2-(naphthalen-2-yl)ethenyl]thiophene-2-carboxylate CAS No. 61100-16-1](/img/structure/B14583359.png)
Methyl 5-[2-(naphthalen-2-yl)ethenyl]thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-[2-(naphthalen-2-yl)ethenyl]thiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heteroaromatic compound containing a sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[2-(naphthalen-2-yl)ethenyl]thiophene-2-carboxylate typically involves the condensation of thiophene derivatives with naphthalene-based compounds. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using similar condensation reactions. The choice of method depends on the desired yield, purity, and cost-effectiveness. The reactions are typically carried out in organic solvents such as alcohol or ether, which are suitable for dissolving the reactants and products .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-[2-(naphthalen-2-yl)ethenyl]thiophene-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction can lead to the formation of thiols or thioethers .
Wissenschaftliche Forschungsanwendungen
Methyl 5-[2-(naphthalen-2-yl)ethenyl]thiophene-2-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Methyl 5-[2-(naphthalen-2-yl)ethenyl]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be due to its ability to inhibit certain kinases or interfere with DNA replication. Its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(naphthalen-2-yl)acetate: This compound has a similar naphthalene-based structure but lacks the thiophene ring.
Naphthalene, 2-methyl-: This compound has a methyl group attached to the naphthalene ring but lacks the thiophene and ester functionalities.
Naphthalene, 2-ethenyl-: This compound has an ethenyl group attached to the naphthalene ring but lacks the thiophene and ester functionalities.
Uniqueness
Methyl 5-[2-(naphthalen-2-yl)ethenyl]thiophene-2-carboxylate is unique due to its combination of a thiophene ring and a naphthalene-based structure. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
61100-16-1 |
|---|---|
Molekularformel |
C18H14O2S |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
methyl 5-(2-naphthalen-2-ylethenyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C18H14O2S/c1-20-18(19)17-11-10-16(21-17)9-7-13-6-8-14-4-2-3-5-15(14)12-13/h2-12H,1H3 |
InChI-Schlüssel |
LYNHIFLNQOQDTO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(S1)C=CC2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3,5-Bis(trifluoromethyl)phenyl]-3-(3-chlorophenyl)prop-2-enamide](/img/structure/B14583278.png)


![1-[(3,4-Dimethylphenyl)methyl]-6-fluoro-4-methylquinolin-2(1H)-one](/img/structure/B14583290.png)

![8-Hydroxy-2,4,8-trimethyl-5-sulfanylidene-2,4-diazabicyclo[4.2.0]octan-3-one](/img/structure/B14583312.png)
![2-(4-Methylphenyl)-4H-thieno[3,2-c][1]benzopyran-4-one](/img/structure/B14583318.png)
![N-[2-(2,4,5-Trimethoxyphenyl)ethyl]benzamide](/img/structure/B14583337.png)

![Diethyl [2-(ethylsulfanyl)prop-1-en-1-yl]phosphonate](/img/structure/B14583347.png)
![1-[4-(Diphenylphosphorothioyl)phenyl]piperidine](/img/structure/B14583356.png)


